molecular formula C16H16N2O2S B5976219 N-(1-phenylpropyl)-1,2-benzothiazol-3-amine 1,1-dioxide

N-(1-phenylpropyl)-1,2-benzothiazol-3-amine 1,1-dioxide

Cat. No.: B5976219
M. Wt: 300.4 g/mol
InChI Key: YDURFHBADDBPGU-UHFFFAOYSA-N
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Description

N-(1-phenylpropyl)-1,2-benzothiazol-3-amine 1,1-dioxide is a compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylpropyl)-1,2-benzothiazol-3-amine 1,1-dioxide typically involves the reaction of 2-aminobenzothiazole with 1-phenylpropylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid . The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or continuous flow reactors. These methods can significantly reduce reaction times and improve yields compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylpropyl)-1,2-benzothiazol-3-amine 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-phenylpropyl)-1,2-benzothiazol-3-amine 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(1-phenylpropyl)-1,2-benzothiazol-3-amine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other benzothiazole derivatives. Its combination of a phenylpropyl group and a benzothiazole ring contributes to its unique pharmacological profile .

Properties

IUPAC Name

1,1-dioxo-N-(1-phenylpropyl)-1,2-benzothiazol-3-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-2-14(12-8-4-3-5-9-12)17-16-13-10-6-7-11-15(13)21(19,20)18-16/h3-11,14H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDURFHBADDBPGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)N=C2C3=CC=CC=C3S(=O)(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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